molecular formula C9H7BFNO2 B1393465 (6-Fluoroquinolin-8-yl)boronic acid CAS No. 1072951-44-0

(6-Fluoroquinolin-8-yl)boronic acid

Cat. No.: B1393465
CAS No.: 1072951-44-0
M. Wt: 190.97 g/mol
InChI Key: LZPMJHIHYGRDJX-UHFFFAOYSA-N
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Description

(6-Fluoroquinolin-8-yl)boronic acid is a chemical compound with the molecular formula C9H7BFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoroquinolin-8-yl)boronic acid typically involves the introduction of a boronic acid group to a fluoroquinoline scaffold. One common method is the palladium-catalyzed borylation of 6-fluoroquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoroquinolin-8-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Biaryl compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted quinolines: Formed via nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

(6-Fluoroquinolin-8-yl)boronic acid is a valuable building block in organic synthesis. It is used in the formation of carbon-carbon bonds through coupling reactions, which are essential for constructing complex organic molecules with specific functionalities.

Biology and Medicine

The compound’s fluoroquinoline scaffold is known for its antibacterial properties. Research is ongoing to explore its potential as a novel antibiotic, leveraging the boronic acid group to enhance target specificity and efficacy against bacterial infections.

Industry

In material science, this compound is used to design new materials with unique self-assembling properties. The boronic acid group can form reversible covalent bonds with diols, which is useful in creating responsive materials.

Mechanism of Action

The mechanism of action of (6-Fluoroquinolin-8-yl)boronic acid in biological systems is primarily related to its interaction with bacterial enzymes. The fluoroquinoline scaffold targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-8-boronic acid
  • 8-Quinolinylboronic acid
  • 6-Chloroquinolin-8-ylboronic acid

Uniqueness

(6-Fluoroquinolin-8-yl)boronic acid is unique due to the presence of both a fluoro group and a boronic acid group on the quinoline scaffoldThe fluoro group increases the compound’s stability and lipophilicity, while the boronic acid group provides versatility in forming carbon-carbon bonds and interacting with biological targets.

Properties

IUPAC Name

(6-fluoroquinolin-8-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMJHIHYGRDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674726
Record name (6-Fluoroquinolin-8-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-44-0
Record name B-(6-Fluoro-8-quinolinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoroquinolin-8-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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